molecular formula C10H10ClN3S B15213199 5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-84-2

5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B15213199
CAS No.: 87410-84-2
M. Wt: 239.73 g/mol
InChI Key: PKJLZQHQUULMJQ-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-84-2) is a synthetic organic compound with the molecular formula C10H10ClN3S and a molecular weight of 239.724 g/mol . This chemical features a 1,3,4-thiadiazole core, a significant heterocyclic scaffold in medicinal chemistry, which is substituted with a methylamine group at the 2-position and a 2-chlorobenzyl group at the 5-position. Compounds based on the N-methyl-1,3,4-thiadiazol-2-amine structure are of high interest in pharmacological research, particularly for their potential antioxidant properties . Studies on analogous structures have demonstrated their ability to act as effective radical scavengers, showing activity in assays such as the interaction with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the inhibition of lipid peroxidation . Researchers utilize this compound and its derivatives as key intermediates in the synthesis of more complex molecules, such as those in the benzimidazole class, for evaluating various biological activities . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic uses , or for human consumption. Please refer to the specific Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

CAS No.

87410-84-2

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10ClN3S/c1-12-10-14-13-9(15-10)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14)

InChI Key

PKJLZQHQUULMJQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole core is typically constructed via cyclization reactions involving thiosemicarbazides, hydrazine derivatives, or thioureas. Substituents at the 2- and 5-positions are introduced either prior to or after ring formation, depending on the reactivity of the starting materials and the stability of intermediates. For 5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine, two primary routes have been identified: (1) pre-ring functionalization and (2) post-ring modification .

Route 1: Cyclization of Pre-Functionalized Thiosemicarbazides

This method involves synthesizing a thiosemicarbazide precursor containing the (2-chlorophenyl)methyl group, followed by cyclization to form the thiadiazole ring.

Synthesis of 2-Chlorobenzyl Thiosemicarbazide

A mixture of 2-chlorobenzyl chloride (1.0 equiv) and thiourea (1.2 equiv) in ethanol is refluxed for 6–8 hours under nitrogen. The intermediate thiouronium salt is treated with hydrazine hydrate (2.0 equiv) to yield 2-chlorobenzyl thiosemicarbazide.

Cyclization to Form the Thiadiazole Core

The thiosemicarbazide is cyclized using polyphosphoric acid (PPA) at 120–140°C for 4 hours, forming 5-[(2-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine. Subsequent N-methylation is achieved via reductive amination using formaldehyde and sodium cyanoborohydride in methanol, yielding the target compound.

Key Data :

  • Yield : 68–72% for cyclization; 85% for N-methylation.
  • Characterization : $$ ^1H $$-NMR (DMSO-$$d6 $$): δ 7.45–7.32 (m, 4H, ArH), 4.21 (s, 2H, CH$$2 $$), 2.98 (s, 3H, NCH$$_3 $$).

Route 2: Post-Ring Functionalization of 1,3,4-Thiadiazole

This approach begins with a pre-formed 1,3,4-thiadiazole ring, which is subsequently functionalized at the 5-position with the (2-chlorophenyl)methyl group.

Synthesis of 2-Amino-1,3,4-thiadiazole

2-Amino-1,3,4-thiadiazole is prepared via cyclization of thiosemicarbazide with formic acid and hydrochloric acid.

Friedel-Crafts Alkylation at the 5-Position

The 5-position is alkylated using 2-chlorobenzyl chloride in the presence of AlCl$$_3$$ in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, affording 5-[(2-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine.

N-Methylation of the 2-Amino Group

The amine group is methylated using methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C for 12 hours.

Key Data :

  • Yield : 58% for alkylation; 78% for methylation.
  • IR : ν 3105 cm$$^{-1}$$ (N–H), 1595 cm$$^{-1}$$ (C=N).

Mechanistic Insights and Optimization

Cyclization Mechanisms

Cyclization of thiosemicarbazides proceeds via intramolecular nucleophilic attack of the sulfur atom on the electrophilic carbon, followed by dehydration. The use of PPA as a catalyst enhances the reaction rate by stabilizing charged intermediates.

Regioselectivity in Alkylation

The Friedel-Crafts alkylation preferentially occurs at the 5-position due to the electron-deficient nature of the thiadiazole ring, which directs electrophiles to the least electronegative nitrogen atom.

Solvent and Temperature Effects

  • Cyclization : Ethanol or acetic acid solvents at 80–100°C improve yields compared to polar aprotic solvents.
  • Alkylation : Dichloromethane at 0°C minimizes side reactions such as over-alkylation.

Analytical Characterization

Spectroscopic Data

  • $$ ^13C $$-NMR : δ 165.8 (C=N), 138.9 (C–Cl), 130.6–127.6 (ArC).
  • Mass Spectrometry : m/z 281.2 [M+H]$$^+$$.

Purity and Yield Optimization

Recrystallization from ethanol/water (4:1) achieves ≥98% purity (HPLC). Column chromatography (SiO$$_2$$, petroleum ether/ethyl acetate 3:1) resolves N-methylation byproducts.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 58% 45%
Step Count 3 4
Purification Complexity Moderate High
Scalability High Moderate

Route 1 offers higher overall yields and fewer steps, making it preferable for industrial-scale synthesis. Route 2, while less efficient, allows for greater flexibility in modifying the 5-position substituent.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 828-81-9)
  • Structure : Lacks the methyl group on the amine and the benzyl substituent at the 5-position.
  • Molecular Weight : 211.67 g/mol .
  • Activity: Simpler derivatives like this are often intermediates in synthesizing more complex analogs.
5-(4-Chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine (CAS: 380573-84-2)
  • Structure : Features a hexyl chain instead of a methyl group on the amine and a 4-chlorophenyl substituent.
  • Molecular Weight : 295.83 g/mol .
  • Impact : The longer alkyl chain increases lipophilicity, which may enhance membrane permeability but reduce solubility .
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS: 1010101-07-1)
  • Structure : Substitutes the 2-chlorophenyl group with a 2-methoxyphenyl moiety.
  • Activity : Methoxy groups can improve solubility but may reduce electrophilic interactions with biological targets .
5-(Furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine
  • Structure : Replaces the chlorophenyl group with a furan ring.
  • Molecular Formula : C₇H₇N₃OS .
Antifungal Activity
  • Analog 5-(4-Chlorophenyl)-N-hexyl-... : Shows moderate activity due to its lipophilic hexyl chain, which may facilitate fungal membrane disruption .
Enzyme Inhibition
  • Glycogen Synthase Kinase-3 (GSK-3) : Quinazoline-thiadiazole hybrids (e.g., Compound 14 in ) demonstrate potent GSK-3 inhibition (IC₅₀ < 1 µM), highlighting the role of aromatic substituents in enhancing binding .
  • Xanthine Oxidase : Benzimidazole-thiadiazole derivatives (e.g., Compound 30 in ) achieve IC₅₀ values of ~3 µM, suggesting that electron-withdrawing groups (e.g., nitro) enhance inhibitory effects .

Crystallography and Planarity

  • The thiadiazole ring in analogs like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine is planar (mean deviation: 0.0042 Å), favoring π-π stacking in crystal lattices and target binding .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₀H₁₀ClN₃S 239.72 2-Chlorophenylmethyl, N-methyl
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine C₈H₅ClN₃S 211.67 2-Chlorophenyl
5-(4-Chlorophenyl)-N-hexyl-... C₁₄H₁₈ClN₃S 295.83 4-Chlorophenyl, N-hexyl

Biological Activity

5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, including its anticancer properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C10H10ClN3S
  • Molecular Weight : 239.72 g/mol
  • CAS Number : 87410-84-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study conducted on a series of synthesized thiadiazole derivatives demonstrated their cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU).

CompoundCell LineIC50 (µg/mL)
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amineMCF-75.36
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amineHepG26.51

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

The anticancer effects of this compound are believed to be mediated through several mechanisms:

  • Cell Cycle Arrest : Treatment with the compound has been shown to induce cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively.
  • Apoptosis Induction : The compound increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to programmed cell death in cancer cells.

Other Biological Activities

Beyond anticancer properties, thiadiazole derivatives are known for their diverse biological activities:

  • Antimicrobial Activity : Some studies have reported that thiadiazole compounds exhibit significant antibacterial and antifungal properties.
  • Insecticidal Effects : The compound's structure suggests potential use as an insecticide due to its ability to disrupt biological processes in pests.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Characterization : Research has documented methods for synthesizing 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives using various chemical reactions including condensation and cyclization techniques.
  • Biological Evaluation : Multiple studies have evaluated the biological activities of these compounds through in vitro assays, demonstrating their potential as effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclization reactions. A representative method involves reacting substituted hydrazides or thiosemicarbazides with reagents like POCl₃ under reflux conditions (90°C for 3 hours), followed by precipitation at pH 8–9 using ammonia and recrystallization from DMSO/water mixtures . Alternative routes employ cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate in concentrated H₂SO₄, followed by reactions with aromatic aldehydes and chloroacetyl chloride .

Q. How is the compound characterized after synthesis?

Characterization involves:

  • Spectroscopy : IR and NMR to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, aromatic C-Cl peaks) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-S bonds ~1.71 Å) and dihedral angles between aromatic/thiadiazole rings (e.g., 21.5°) .
  • Elemental analysis : Validates molecular formula (e.g., C₁₀H₁₁ClN₃S₂) .

Q. What are the recommended storage conditions to maintain stability?

While direct stability data for this compound is limited, similar thiadiazoles require storage in inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis. Desiccants are recommended to avoid moisture absorption .

Advanced Research Questions

Q. How can computational methods predict biological activity and electronic properties?

Density Functional Theory (DFT) calculations analyze molecular electrostatic potentials (MEPs), HOMO-LUMO gaps (e.g., ~4.5 eV for thiadiazoles), and charge distribution to predict reactivity and binding affinity. For example, electron-withdrawing groups like Cl enhance electrophilicity at the thiadiazole core, influencing interactions with biological targets .

Q. How can conflicting biological activity data across studies be resolved?

Discrepancies often arise from substituent effects or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically varying substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) to isolate bioactivity trends .
  • In vitro validation : Reproducing assays under standardized conditions (e.g., enzyme inhibition with IC₅₀ values) .

Q. What synthetic strategies improve yield and purity?

Optimization involves:

  • Catalysts : Mn(II) catalysts enhance cyclization efficiency in thiadiazole formation .
  • Solvent selection : Polar aprotic solvents (DMF) improve intermediate solubility .
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) achieves >95% purity .

Q. How does crystallography inform intermolecular interactions?

X-ray studies reveal hydrogen-bonding networks (e.g., N–H⋯N interactions) that stabilize crystal packing. For example, chains along the b-axis in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine suggest potential solid-state reactivity .

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